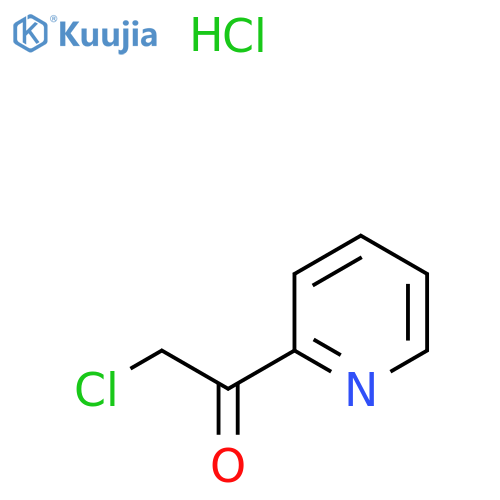Cas no 85577-69-1 (2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride)

85577-69-1 structure
商品名:2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-CHLORO-1-(PYRIDIN-2-YL)ETHANONE hydrochloride
- 2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride
- 2-CHLORO-1-(PYRIDIN-2-YL)ETHANONEHYDROCHLORIDE
- H11612
- 85577-69-1
- 2-CHLORO-1-(PYRIDIN-2-YL)ETHANONE HCL
- AKOS015892159
- SCHEMBL8564384
- EN300-173322
- 2-chloro-1-pyridin-2-ylethanone;hydrochloride
-
- MDL: MFCD11846758
- インチ: 1S/C7H6ClNO.ClH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4H,5H2;1H
- InChIKey: BMKIXPOWPXOZIU-UHFFFAOYSA-N
- ほほえんだ: ClCC(C1C=CC=CN=1)=O.Cl
計算された属性
- せいみつぶんしりょう: 190.9904692g/mol
- どういたいしつりょう: 190.9904692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 127
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-173322-10.0g |
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride |
85577-69-1 | 10g |
$3683.0 | 2023-05-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743950-5g |
2-Chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride |
85577-69-1 | 98% | 5g |
¥1268.00 | 2024-07-28 | |
| Enamine | EN300-173322-5g |
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride |
85577-69-1 | 5g |
$2485.0 | 2023-09-20 | ||
| Crysdot LLC | CD00001425-1g |
2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride |
85577-69-1 | 97% | 1g |
$178 | 2024-07-19 | |
| Enamine | EN300-173322-0.5g |
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride |
85577-69-1 | 0.5g |
$823.0 | 2023-09-20 | ||
| Enamine | EN300-173322-1.0g |
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride |
85577-69-1 | 1g |
$857.0 | 2023-05-24 | ||
| Enamine | EN300-173322-2.5g |
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride |
85577-69-1 | 2.5g |
$1680.0 | 2023-09-20 | ||
| Enamine | EN300-173322-0.05g |
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride |
85577-69-1 | 0.05g |
$719.0 | 2023-09-20 | ||
| Enamine | EN300-173322-0.1g |
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride |
85577-69-1 | 0.1g |
$755.0 | 2023-09-20 | ||
| Enamine | EN300-173322-10g |
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride |
85577-69-1 | 10g |
$3683.0 | 2023-09-20 |
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride 関連文献
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
85577-69-1 (2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride) 関連製品
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 61389-26-2(Lignoceric Acid-d4)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
推奨される供給者
atkchemica
(CAS:85577-69-1)2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ